4-Cyclopentylpiperazin-1-amine synthesis pathway
4-Cyclopentylpiperazin-1-amine synthesis pathway
An In-Depth Technical Guide to the Synthesis of 4-Cyclopentylpiperazin-1-amine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-Cyclopentylpiperazin-1-amine, a key intermediate in the pharmaceutical industry, notably in the synthesis of Rifapentine.[1][2] The document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of scientifically sound synthesis routes. The core of this guide focuses on a well-documented two-step pathway involving the alkylation of N-nitrosopiperazine and subsequent reduction, while also exploring a plausible alternative route via reductive amination. Each step is elucidated with mechanistic insights, detailed experimental protocols, and critical process parameters.
Introduction
4-Cyclopentylpiperazin-1-amine, with the CAS number 61379-64-4, is a substituted piperazine derivative of significant interest in medicinal chemistry.[3] Its structure features a cyclopentyl group attached to one nitrogen of the piperazine ring and an amino group on the other. This unique arrangement makes it a valuable building block in the synthesis of complex pharmaceutical compounds. The primary application of this compound is as a crucial side-chain intermediate in the production of Rifapentine, an antibiotic used in the treatment of tuberculosis.[1][2][4] The efficient and scalable synthesis of 4-Cyclopentylpiperazin-1-amine is therefore a critical aspect of ensuring the availability of this essential medicine.
Retrosynthetic Analysis
A retrosynthetic analysis of 4-Cyclopentylpiperazin-1-amine reveals several potential synthetic disconnections. The most logical approaches involve the formation of the C-N bond between the cyclopentyl group and the piperazine ring, and the introduction of the N-amino group. Two primary strategies emerge from this analysis:
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Strategy A: Formation of the N-amino group on a pre-functionalized N-cyclopentylpiperazine core.
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Strategy B: Attachment of the cyclopentyl group to a pre-existing 1-aminopiperazine scaffold.
The following sections will delve into the practical implementation of these strategies.
Synthesis Pathway I: Alkylation of N-Nitrosopiperazine followed by Reduction
This pathway is a well-documented method for the synthesis of 4-Cyclopentylpiperazin-1-amine.[4] It involves a two-step sequence, beginning with the alkylation of N-nitrosopiperazine with a cyclopentyl halide, followed by the reduction of the nitroso group to the desired primary amine.
Mechanistic Rationale
The initial step, the alkylation of N-nitrosopiperazine, proceeds via a standard nucleophilic substitution reaction. The secondary amine of N-nitrosopiperazine acts as the nucleophile, attacking the electrophilic carbon of the cyclopentyl halide. The presence of a base is crucial to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.
The subsequent reduction of the N-nitroso group is a critical transformation. Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are typically employed for this purpose. The hydride attacks the electrophilic nitrogen of the nitroso group, leading to the formation of the N-N bond cleavage and the desired primary amine.
Experimental Protocol
Step 1: Synthesis of 1-Nitroso-4-cyclopentylpiperazine
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Reagents: N-Nitrosopiperazine, Cyclopentyl bromide, Sodium bicarbonate (NaHCO₃), Ethanol.
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Procedure:
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To a solution of N-nitrosopiperazine in ethanol, add an equimolar amount of sodium bicarbonate.
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While stirring, add cyclopentyl bromide dropwise to the mixture.
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Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture and filter to remove the inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain crude 1-nitroso-4-cyclopentylpiperazine.
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Purify the crude product by vacuum distillation or column chromatography.
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Step 2: Synthesis of 4-Cyclopentylpiperazin-1-amine
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Reagents: 1-Nitroso-4-cyclopentylpiperazine, Lithium Aluminum Hydride (LiAlH₄), Anhydrous diethyl ether or tetrahydrofuran (THF).
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Procedure:
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In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of LiAlH₄ in anhydrous diethyl ether.
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Cool the suspension to 0 °C in an ice bath.
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Dissolve 1-nitroso-4-cyclopentylpiperazine in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with vigorous stirring.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux to ensure complete reaction.
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Monitor the reaction by TLC.
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Upon completion, carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then water again (Fieser workup).
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Filter the resulting aluminum salts and wash them thoroughly with diethyl ether.
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Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-Cyclopentylpiperazin-1-amine.
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The final product can be further purified by vacuum distillation.[4]
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Reaction Scheme
Figure 1: Synthesis of 4-Cyclopentylpiperazin-1-amine via alkylation and reduction.
Synthesis Pathway II: Reductive Amination of 1-Aminopiperazine
An alternative and potentially more direct route to 4-Cyclopentylpiperazin-1-amine is the reductive amination of 1-aminopiperazine with cyclopentanone. This approach is analogous to the well-established synthesis of N-alkylated piperazines.[5]
Mechanistic Rationale
Reductive amination involves the initial formation of an imine or enamine intermediate from the reaction of an amine with a carbonyl compound. In this case, the more nucleophilic secondary amine of 1-aminopiperazine would react with cyclopentanone to form a hemiaminal, which then dehydrates to form an iminium ion. This intermediate is then reduced in situ by a suitable reducing agent to yield the final N-alkylated product.
A variety of reducing agents can be employed, ranging from catalytic hydrogenation (e.g., H₂/Pd-C, H₂/Raney Ni) to hydride reagents like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃). The choice of reducing agent can influence the reaction conditions and selectivity.
Proposed Experimental Protocol
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Reagents: 1-Aminopiperazine, Cyclopentanone, Sodium triacetoxyborohydride (NaBH(OAc)₃) or Hydrogen/Palladium on carbon (H₂/Pd-C), Dichloromethane (DCM) or Methanol.
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Procedure (using NaBH(OAc)₃):
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Dissolve 1-aminopiperazine and cyclopentanone in an appropriate solvent such as dichloromethane.
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Add sodium triacetoxyborohydride in portions to the stirring solution at room temperature.
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Monitor the reaction progress by TLC or GC-MS.
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Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or vacuum distillation.
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Reaction Scheme
Figure 2: Plausible reductive amination pathway to 4-Cyclopentylpiperazin-1-amine.
Comparative Analysis of Synthesis Pathways
| Feature | Pathway I: Alkylation & Reduction | Pathway II: Reductive Amination |
| Starting Materials | N-Nitrosopiperazine, Cyclopentyl bromide | 1-Aminopiperazine, Cyclopentanone |
| Number of Steps | Two | One-pot |
| Reagents | LiAlH₄ (pyrophoric, moisture-sensitive) | NaBH(OAc)₃ (milder, less hazardous) or Catalytic Hydrogenation |
| Byproducts | Inorganic salts, aluminum hydroxides | Borate salts (if using borohydride) |
| Scalability | Potentially challenging due to LiAlH₄ | Generally more amenable to large-scale synthesis |
Characterization and Quality Control
The identity and purity of the synthesized 4-Cyclopentylpiperazin-1-amine should be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the connectivity of the atoms.
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Mass Spectrometry (MS): To determine the molecular weight of the compound.
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Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretches of the primary amine.
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High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Safety Considerations
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Lithium Aluminum Hydride (LiAlH₄): This reagent is highly reactive with water and protic solvents and can ignite upon contact with moisture. It should be handled with extreme care in a dry environment and under an inert atmosphere. Proper personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves, is mandatory.
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Cyclopentyl bromide: This is a lachrymator and should be handled in a well-ventilated fume hood.
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General Precautions: Standard laboratory safety practices should be followed, including the use of appropriate PPE, working in a well-ventilated area, and having access to emergency equipment such as a safety shower and eyewash station.
Conclusion
The synthesis of 4-Cyclopentylpiperazin-1-amine can be effectively achieved through the documented pathway involving the alkylation of N-nitrosopiperazine followed by reduction. This method, while reliable, utilizes hazardous reagents that require careful handling. The proposed alternative route of reductive amination of 1-aminopiperazine presents a potentially more efficient and safer one-pot synthesis. The choice of pathway will depend on the specific requirements of the laboratory or manufacturing facility, including scale, available equipment, and safety protocols. Further process development and optimization of the reductive amination pathway could lead to a more sustainable and industrially viable method for the production of this important pharmaceutical intermediate.
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1-Amino-4-cyclopentyl piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (URL: [Link])
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4-Cyclopentylpiperazin-1-amine | C9H19N3 | CID 1512485 - PubChem. (URL: [Link])
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